molecular formula C12H14FN B1381932 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1368756-19-7

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B1381932
CAS No.: 1368756-19-7
M. Wt: 191.24 g/mol
InChI Key: BRAJJLXWBJFLEV-UHFFFAOYSA-N
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Description

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a novel spirocyclic scaffold designed for drug discovery and organic synthesis. This compound features a spirocyclic architecture, where a cyclopentane and an indoline ring are connected at a single carbon atom, creating a highly three-dimensional and rigid structure. Such spirocycles are recognized in medicinal chemistry for their ability to improve physicochemical properties, such as reducing planarity, which can enhance aqueous solubility and metabolic stability compared to flat aromatic compounds. The incorporation of a fluorine atom at the 7'-position is a strategic modification often employed to influence electron distribution, modulate lipophilicity, and potentially improve membrane permeability or metabolic resistance. This chemical serves as a versatile building block for constructing more complex molecules. As part of the privileged spirooxindole class, this scaffold is of significant interest for exploring novel biological targets. Researchers can utilize this compound as a core structure in the synthesis of proprietary compound libraries, particularly for programs targeting central nervous system (CNS) disorders, oncology, and antiviral applications, where spirocyclic motifs have shown considerable promise. Its primary value lies in its ability to access underexplored chemical and intellectual property space, offering researchers a strategic advantage in lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAJJLXWBJFLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368756-19-7
Record name 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Preparation Methods

Cycloaddition Reactions

Cycloaddition reactions are widely used for forming spirocycles. For example, [3 + 2] cycloadditions between 3-ylideneoxindoles and diazo compounds can lead to spirooxindoles after ring contraction. However, specific methods for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] might require tailored approaches.

Organocatalytic Processes

Organocatalytic reactions offer a promising route for synthesizing complex molecules with high stereoselectivity. Bifunctional organocatalysts, such as those used in organocascade reactions, can efficiently produce spirooxindole-fused cyclopentanes with excellent stereochemical outcomes.

Specific Preparation Methods

While specific literature on the synthesis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is limited, related compounds can provide insights into potential methods.

Organocascade Reactions

Organocascade reactions have been successfully employed to synthesize spirooxindole-fused cyclopentanes. These reactions utilize bifunctional catalysts to achieve high yields and stereoselectivity. For instance, the use of Takemoto's catalyst with K$$2$$CO$$3$$ as a base can produce spirooxindoles with excellent enantioselectivity (up to 99% ee).

Entry Catalyst Base Yield (%) ee (%)
1 C1 K$$2$$CO$$3$$ 58 99
2 C2 K$$2$$CO$$3$$ 39 92
3 C3 K$$2$$CO$$3$$ 58 91

Transition Metal-Catalyzed Reactions

Transition metal catalysts, such as rhodium or nickel, can facilitate enantioselective cyclopropanation or C-H activation reactions, leading to spirocycles with high stereoselectivity. These methods might be adaptable for synthesizing fluorinated spirocycles.

Chemical Reactions Analysis

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Studies have shown that compounds with similar spirocyclic structures exhibit cytotoxic effects against cancer cell lines. The unique structure of this compound may enhance its ability to interact with specific molecular targets involved in cancer progression.
  • Antidepressant Effects : Research into indole derivatives has indicated potential antidepressant properties. The structural similarity of 7'-fluoro derivatives to known antidepressants suggests it may influence serotonin receptors or other neurochemical pathways.

Pharmacology

The pharmacological profile of 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is under investigation for the following:

  • Receptor Binding Studies : Initial studies indicate that this compound may bind to various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and psychotropic drug development.
  • Bioavailability Studies : The fluorine substitution is expected to enhance the metabolic stability and bioavailability of the compound, making it a candidate for further pharmacokinetic studies.

Synthetic Chemistry

The synthesis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] involves several steps that can be optimized for yield and purity:

  • Synthetic Routes : Various synthetic pathways have been explored, including cyclization reactions that form the spirocyclic structure. Researchers are focusing on improving these methods to facilitate easier access to this compound for further studies.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines.
Antidepressant EffectsPotential modulation of serotonin receptors observed in preliminary tests.
Synthetic MethodsDeveloped efficient synthesis routes leading to higher yields.

Mechanism of Action

The mechanism by which 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom at the 7’ position can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity . The spirocyclic structure also contributes to its stability and reactivity in various chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] and analogous spiro-indole derivatives:

Compound Name Molecular Formula Molecular Weight (Da) Substituent(s) Key Properties/Applications References
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] C₁₂H₁₄FN 191.11 7'-F High electronegativity, potential metabolic stability; limited commercial availability.
7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] C₁₂H₁₄ClN 207.70 7'-Cl Larger halogen, polarizable; used as a versatile scaffold in drug discovery. Available commercially (e.g., Biosynth).
7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] C₁₂H₁₄N₂O₂ 218.25 7'-NO₂ Electron-withdrawing nitro group; possible applications in explosives or reactive intermediates.
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid C₁₃H₁₅NO₂ 217.26 7'-COOH Acidic functional group; enhances solubility and hydrogen-bonding capacity for biological targeting.
7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one C₁₀H₇BrFNO 256.07 5'-F, 7'-Br, 2'-one Cyclopropane core; bromine enables cross-coupling reactions. Higher steric demand.

Key Comparisons :

Chloro (7'-Cl): Larger atomic radius increases polarizability, possibly enhancing binding interactions in biological systems . Nitro (7'-NO₂): Strong electron-withdrawing nature deactivates the aromatic ring, favoring electrophilic substitution at specific positions . Carboxylic Acid (7'-COOH): Introduces acidity and hydrogen-bonding capability, useful for targeting ionizable residues in enzymes .

Chloro and nitro analogs are commercially available, suggesting established synthetic routes (e.g., NaOH-promoted cycloadditions) .

Applications :

  • Fluoro and Chloro Derivatives : Likely explored as kinase inhibitors or GPCR modulators due to spirocyclic indole’s prevalence in drug discovery .
  • Nitro and Carboxylic Acid Derivatives : Nitro groups are intermediates for amine synthesis; carboxylic acids serve as building blocks for prodrugs .

Physicochemical Properties :

  • Fluorine’s small size may improve membrane permeability compared to bulkier halogens (Cl, Br) .
  • The carboxylic acid derivative’s higher molecular weight (217.26 Da) and polarity suggest lower logP than halogenated analogs .

Research Findings and Data

Structural Insights :

  • Crystal structures of related tribromo-spiro compounds () reveal envelope conformations stabilized by C–H⋯X interactions. Fluorine’s smaller size may alter packing efficiency compared to chlorine .

Biological Activity

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a heterocyclic compound recognized for its unique spirocyclic structure, which incorporates a fluorine atom at the 7' position and a cyclopentane ring fused to an indole moiety. This compound (CAS No. 1368756-19-7) has attracted considerable attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

PropertyValue
IUPAC Name7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Molecular FormulaC₁₂H₁₄FN
Molecular Weight191.24 g/mol
InChI KeyBRAJJLXWBJFLEV-UHFFFAOYSA-N

The compound's structure is pivotal in determining its biological activity and interaction with various biological targets.

The precise biological targets and mechanisms of action for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] remain largely unexplored. However, compounds with similar structures often interact with enzymes and receptors involved in critical biological processes. Potential mechanisms may involve:

  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways.

Therapeutic Potential

Research indicates that compounds with spirocyclic structures have shown promise in various therapeutic areas, including:

  • Antitumor Activity : Similar indole derivatives have been investigated for their ability to inhibit tumor growth through various pathways.
  • Antiviral Properties : The structural characteristics may also lend themselves to antiviral activity, particularly against RNA viruses.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with structurally related compounds. For instance:

  • Antiviral Activity : A study on related indole derivatives demonstrated significant antiviral effects by disrupting viral replication processes (IC50 values in the micromolar range) .
  • Antitumor Efficacy : Another investigation into spirocyclic compounds revealed their ability to induce apoptosis in cancer cells, suggesting potential use in cancer therapies .

Comparative Analysis

To understand the biological activity of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], it is beneficial to compare it with other spirocyclic compounds:

CompoundActivity TypeIC50 (µM)
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]Antitumor/AntiviralTBD
SpiroindolineAntitumor5 - 14
SpirooxindolesAntiviral12 - 25

The data suggest that while specific values for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] remain to be elucidated, its structural analogs exhibit promising biological activities.

Q & A

Basic Question: What are the most efficient synthetic routes for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], and how do reaction conditions influence yield?

Answer:
The three-component reaction involving indole derivatives, cyclopentane precursors, and fluorine-containing reagents is a widely validated method. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thioureas) improve regioselectivity for spiro-formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation, while non-polar solvents favor cyclization .
  • Temperature control : Reactions performed at 60–80°C minimize side products like over-fluorinated byproducts .
    Typical yields range from 45–72%, with purity confirmed via HPLC and NMR.

Basic Question: What spectroscopic techniques are critical for characterizing this spirocompound’s structural integrity?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assigns spiro-junction protons (δ 3.8–4.2 ppm) and fluorinated aromatic protons (δ 7.1–7.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry at the spirocenter (e.g., C1–C3 bond angles ≈ 109.5°) .
  • FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Question: How can theoretical frameworks guide the design of analogs with improved pharmacological activity?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic effects of fluorine substitution on indole’s aromatic system (e.g., HOMO-LUMO gaps influencing binding affinity) .
  • Molecular docking : Aligns spiroconformation with target proteins (e.g., kinase inhibitors) to optimize steric and electronic complementarity .
  • QSAR models : Correlate substituent position (e.g., para- vs. meta-fluorine) with bioactivity using regression analysis .

Advanced Question: What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds .
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., IC₅₀ ranges for antiproliferative effects) .
  • Mechanistic studies : Compare target engagement (e.g., Western blot for kinase inhibition) across models .

Advanced Question: How do solvent and catalyst interactions affect the spirocyclization mechanism?

Answer:

  • Nucleophilic attack : Fluorine’s electron-withdrawing effect stabilizes transition states during cyclopentane ring closure .
  • Solvent polarity : High polarity (e.g., DMSO) stabilizes zwitterionic intermediates, reducing activation energy .
  • Catalytic cycles : Bifunctional catalysts (e.g., chiral phosphoric acids) enforce enantioselectivity via hydrogen-bonding networks .

Advanced Question: What computational tools are optimal for modeling this compound’s reactivity in silico?

Answer:

  • Molecular dynamics (MD) : Simulates solvent effects on spiroconformation stability (e.g., GROMACS for aqueous vs. lipid bilayer environments) .
  • Reaction pathway analysis : Use Gaussian09 to calculate energy barriers for fluorination steps .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent/catalyst pairs) .

Basic Question: What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use immobilized chiral catalysts (e.g., silica-supported proline) for batch consistency .
  • Purification : Simulated moving bed (SMB) chromatography separates enantiomers with >98% purity .
  • Process analytical technology (PAT) : In-line NMR monitors real-time enantiomeric excess (ee) .

Advanced Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst recycling : Magnetic nanoparticle-supported catalysts enable ≥5 reuse cycles without yield loss .
  • Waste minimization : Flow chemistry reduces reagent excess (e.g., 1.2 eq. vs. 2.0 eq. in batch) .

Advanced Question: What crystallographic features explain its solid-state stability?

Answer:

  • Intermolecular interactions : Fluorine participates in C–F⋯H–N hydrogen bonds (2.8–3.2 Å), enhancing lattice energy .
  • Packing motifs : Herringbone arrangements minimize steric clashes between cyclopentane and indole moieties .
  • Thermal analysis : DSC shows a high melting point (≈220°C) due to rigid spiroarchitecture .

Advanced Question: How do multi-step syntheses address limitations in direct spirocyclization methods?

Answer:

  • Stepwise functionalization : Introduce fluorine post-cyclization via Pd-catalyzed C–H activation (e.g., using Selectfluor®) .
  • Protecting groups : Boc-protection of indole NH prevents unwanted side reactions during cyclopentane formation .
  • Late-stage diversification : Suzuki-Miyaura coupling adds aryl groups to the spirocore for SAR studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Reactant of Route 2
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

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